bisindolylmaleimide IX

Catalog No.
S002314
CAS No.
125314-64-9
M.F
C25H23N5O2S
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bisindolylmaleimide IX

CAS Number

125314-64-9

Product Name

bisindolylmaleimide IX

IUPAC Name

3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C25H23N5O2S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32)

InChI Key

DSXXEELGXBCYNQ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N

Synonyms

3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N

Description

The exact mass of the compound bisindolylmaleimide IX is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bisindolylmaleimide IX is a synthetic compound recognized primarily for its role as an inhibitor of protein kinase C isoforms. It belongs to a class of compounds known as bisindolylmaleimides, which are characterized by their dual indole structures linked to a maleimide moiety. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology, due to its ability to modulate various cellular signaling pathways.

BIM IX acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme []. This prevents PKC from binding to ATP, a crucial step for its activation. Additionally, BIM IX may covalently modify PKC through the Michael addition reaction with cysteine residues, further inhibiting its activity [].

Bisindolylmaleimide IX (BIM IX), also known as Ro 31-8220, is a small molecule widely used in scientific research as a cell-permeable inhibitor of protein kinases [, ].

Mechanism of Action

BIM IX acts as a competitive inhibitor, binding to the ATP-binding pocket of protein kinases and preventing them from transferring phosphate groups to their substrates []. This inhibition disrupts the signaling pathways regulated by these enzymes.

Key Feature: Selectivity

BIM IX is particularly valuable for its selectivity towards protein kinase C (PKC) isoforms. It exhibits potent inhibition against various PKC isoforms, including PKC-α, PKC-βI, PKC-βII, PKC-γ, and PKC-ε, with IC50 values in the nanomolar range (5-27 nM) []. This selectivity allows researchers to study the specific roles of PKC isoforms in various cellular processes.

However, it's important to note that BIM IX can also inhibit other kinases, although to a lesser extent. For instance, it shows activity against glycogen synthase kinase 3 (GSK-3β) and MAPKAP kinase 1 (MK2) [, ]. Researchers should be aware of this potential off-target effect when designing experiments.

Reversibility

Another valuable feature of BIM IX is its reversible inhibition. Unlike some inhibitors that permanently inactivate their target kinases, BIM IX can dissociate from the binding pocket, allowing the kinase to regain activity []. This reversibility can be advantageous for studying the dynamic changes in protein kinase signaling within cells.

Applications in Scientific Research

BIM IX has been employed in a wide range of scientific research studies due to its ability to inhibit PKC and other kinases. Here are some specific examples:

  • Investigating the role of PKC in cellular processes: Researchers use BIM IX to understand how PKC signaling contributes to various cellular functions, such as cell proliferation, differentiation, and survival [].
  • Studying cancer biology: PKC signaling has been implicated in cancer development and progression. BIM IX is a tool to investigate the potential of PKC inhibition as a therapeutic strategy for cancer [].
  • Neurobiology research: PKC plays a crucial role in neuronal signaling and function. BIM IX can be used to dissect the involvement of PKC in learning, memory, and other neurological processes [].
Primarily related to its function as a protein kinase C inhibitor. The compound exerts its inhibitory effects by binding to the ATP-binding site of protein kinase C, thereby preventing the phosphorylation of target proteins. The inhibition mechanism involves the formation of a stable complex with the enzyme, which alters the enzyme's conformation and reduces its activity. This interaction has been confirmed through enzymatic assays and molecular simulations, demonstrating tight binding to the active sites of target proteins such as 3CLpro and ExoN .

The biological activity of Bisindolylmaleimide IX extends beyond its role as a protein kinase C inhibitor. Research indicates that it possesses anti-cancer properties, inhibiting the growth of various cancer cell lines, including those derived from brain and gastric tissues . Additionally, recent studies have identified Bisindolylmaleimide IX as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19, suggesting its potential application in antiviral therapies . The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis further underscores its relevance in cancer treatment.

The synthesis of Bisindolylmaleimide IX typically involves multi-step organic reactions starting from readily available indole derivatives and maleimides. A common approach includes:

  • Formation of Indole Derivatives: Indoles are synthesized through cyclization reactions involving appropriate precursors.
  • Condensation Reaction: The indole derivatives are then reacted with maleic anhydride or similar maleimide compounds under acidic conditions to form the bisindolylmaleimide structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity Bisindolylmaleimide IX.

These methods can vary based on specific laboratory protocols and desired purity levels.

The applications of Bisindolylmaleimide IX are diverse, including:

  • Cancer Therapy: Due to its ability to inhibit protein kinase C and other kinases involved in cancer cell proliferation.
  • Antiviral Treatments: Emerging evidence suggests its efficacy against SARS-CoV-2, positioning it as a candidate for COVID-19 therapies .
  • Research Tool: Widely used in biochemical research to study signaling pathways related to protein kinase C and other kinases.

Interaction studies have demonstrated that Bisindolylmaleimide IX binds effectively to several key proteins involved in cellular signaling. Molecular docking studies reveal that it forms stable complexes with protein kinase C isoforms and other targets like 3CLpro and ExoN, which are crucial for viral replication . These interactions have been characterized using techniques such as surface plasmon resonance and isothermal titration calorimetry, providing insights into binding affinities and kinetics.

Several compounds share structural similarities with Bisindolylmaleimide IX, including:

  • Bisindolylmaleimide I: Another member of the bisindolylmaleimide family, known for its role as a protein kinase C inhibitor but with different potency profiles.
  • Ro 31-8220: A well-studied bisindolylmaleimide that also inhibits protein kinase C but has distinct pharmacological properties.
  • UCN-01 (7-hydroxystaurosporine): A potent inhibitor of protein kinase C and cyclin-dependent kinases, used in cancer research.

Comparison Table

Compound NameStructure TypePrimary UsePotency (IC50)
Bisindolylmaleimide IXBisindolylmaleimideAnti-cancer, antiviralLow (5 nM)
Bisindolylmaleimide IBisindolylmaleimideProtein kinase C inhibitionHigher than IX
Ro 31-8220BisindolylmaleimideProtein kinase C inhibitionModerate
UCN-01Staurosporine derivativeCancer treatmentVaries

Uniqueness

Bisindolylmaleimide IX stands out due to its dual functionality as both an anti-cancer agent and an antiviral compound against SARS-CoV-2. Its unique binding affinity and specificity for certain protein kinases also enhance its therapeutic potential compared to other similar compounds.

Bisindolylmaleimide IX represents one of the most extensively studied members of the bisindolylmaleimide family, with its synthesis serving as a paradigm for understanding the broader chemical reactivity patterns within this compound class. The development of efficient synthetic approaches to this compound has evolved significantly since the initial discovery of bisindolylmaleimides in slime molds, with each methodological advancement contributing to our understanding of the underlying chemical principles governing these transformations [1] [2].

The synthetic chemistry of bisindolylmaleimide IX is characterized by several distinct strategic approaches, each offering unique advantages in terms of yield, selectivity, and practical implementation. These methodologies can be broadly categorized into approaches utilizing preformed maleimide precursors and those involving de novo construction of the maleimide ring system. Within each category, significant optimization efforts have focused on solvent effects, reaction conditions, and post-synthetic modification strategies [2] [3].

Historical Synthesis Approaches from Maleimide Precursors

The earliest synthetic approaches to bisindolylmaleimide IX relied heavily on the use of preformed maleimide derivatives as electrophilic coupling partners with indole nucleophiles. These foundational methodologies established the fundamental reactivity patterns that continue to inform modern synthetic strategies.

The pioneering work of Steglich and colleagues in 1980 represents the first systematic approach to bisindolylmaleimide synthesis, employing N-methyl-2,3-dibromomaleimide as the key electrophilic partner [1]. Their methodology utilized indolyl magnesium iodide reagents in the presence of hexamethylphosphoramide, achieving a respectable 60% yield for the target bisindolylmaleimide. This approach demonstrated the feasibility of constructing the bisindolyl framework through sequential nucleophilic substitution reactions, establishing the fundamental reactivity principles that would guide subsequent developments.

Subsequent refinements by Weinreb and colleagues focused on improving the practicality and scope of the Grignard-based approach. Their modification employed indole magnesium bromide reagents with N-benzyl-2,3-dibromomaleimide in tetrahydrofuran containing hexamethylphosphoramide, achieving a 54% yield [2]. While this modification resulted in a modest decrease in yield compared to the original Steglich protocol, it offered improved substrate scope and compatibility with sensitive functional groups.

The work of Kaneko and colleagues introduced the use of benzene as the primary solvent with catalytic amounts of hexamethylphosphoramide, representing an early attempt at reducing the reliance on this problematic co-solvent [2]. However, their approach, utilizing 7-chloroindole with N-benzyloxymethyl-2,3-dibromomaleimide, achieved only a 27% yield, highlighting the critical role of solvent selection in these transformations.

A significant breakthrough in yield optimization came through the systematic investigations of Faul and colleagues, who demonstrated that the use of 2,3-dichloro-N-methylmaleimide could provide comparable reactivity to the corresponding dibromo analogue while offering economic advantages [2]. Their optimization of the solvent system to a toluene/ether/tetrahydrofuran mixture in a 5:1:1 ratio, combined with the addition of aqueous ammonium chloride for simplified workup, enabled the synthesis to be scaled to 770 grams with a 72% yield. This work represented a crucial advancement in the practical implementation of maleimide-based synthesis strategies.

The attempted direct use of unprotected maleimide by Harris and colleagues, while conceptually appealing, resulted in significantly reduced yields of only 29% [2]. This finding reinforced the importance of N-alkyl protection in maintaining the electrophilic reactivity of the maleimide core and preventing competing side reactions that compromise synthetic efficiency.

Modern Grignard Reaction-Based Strategies

Contemporary approaches to bisindolylmaleimide IX synthesis have focused extensively on the optimization of organometallic reagent preparation and reaction conditions. The development of improved Grignard methodologies has been driven by the need for higher yields, better functional group compatibility, and reduced dependence on problematic solvents and additives.

The systematic base screening studies conducted by Ohkubo and colleagues revealed the superior performance of lithium hexamethyldisilazide compared to traditional Grignard reagents [2]. Their investigations demonstrated that the use of this strong, non-nucleophilic base enabled efficient indolylation with only one equivalent of indole, achieving an impressive 93% yield for the monoindolyl product. This finding represented a significant advancement in atom economy and reaction efficiency, as traditional approaches required substantial excess of the indole coupling partner.

Comparative studies of different lithium amide bases revealed significant differences in their effectiveness for indole metalation and subsequent coupling reactions. Lithium diisopropylamide, while less effective than lithium hexamethyldisilazide, still provided respectable yields of 76%, demonstrating the general utility of strong amide bases for these transformations [2]. In contrast, sodium and potassium hexamethyldisilazide showed considerably reduced effectiveness, with n-butyllithium providing only trace amounts of the desired product. These findings highlighted the critical importance of both the cation and the specific amide structure in achieving optimal reaction outcomes.

The application of these optimized conditions to unsymmetrical bisindolylmaleimide synthesis has proven particularly valuable for accessing structurally diverse analogues of bisindolylmaleimide IX. The use of Boc protection strategies, combined with selective indole coupling using lithium hexamethyldisilazide, has enabled the preparation of unsymmetrical products with good yields ranging from 85% for the protected intermediate to quantitative conversion upon thermal deprotection [2].

Modern cross-coupling methodologies have also contributed significantly to the synthetic arsenal for bisindolylmaleimide construction. Suzuki coupling reactions utilizing protected indole boronic acids with triflate-activated maleimide intermediates have achieved yields of 55%, providing an alternative approach that complements traditional nucleophilic substitution strategies [2]. These palladium-catalyzed methodologies offer particular advantages in terms of functional group tolerance and the ability to introduce sterically demanding substituents.

Solvent-Dependent Reaction Optimization

The role of solvent selection in bisindolylmaleimide synthesis cannot be overstated, as demonstrated by extensive optimization studies that have revealed dramatic effects on both reaction yields and product selectivity. These investigations have provided fundamental insights into the mechanistic aspects of indole-maleimide coupling reactions and have enabled the development of highly efficient synthetic protocols.

The foundational studies of Brenner and colleagues first highlighted the critical importance of solvent selection in controlling the mono- versus bis-substitution patterns in maleimide coupling reactions [2]. Their systematic evaluation of different solvent systems revealed that ether/benzene mixtures produced complex product mixtures containing both mono- and bisindolylmaleimides, while toluene selectively favored the formation of the desired bisindolyl product with a 70% yield. Conversely, tetrahydrofuran as the sole solvent dramatically shifted the selectivity toward the monoindolyl product, achieving a 74% yield of this alternative regioisomer.

These selectivity patterns have been rationalized in terms of the differential solvation of organometallic intermediates and the varying coordination abilities of different solvents. Tetrahydrofuran, with its strong coordinating ability, appears to stabilize intermediate organometallic species in a manner that favors the initial monoaddition product and inhibits the second substitution event. In contrast, toluene provides a less coordinating environment that facilitates the complete consumption of both halogen substituents on the maleimide core.

The optimization work of Faul and colleagues established the toluene/ether/tetrahydrofuran mixture in a 5:1:1 ratio as the optimal solvent system for large-scale synthesis [2]. This mixed solvent system appears to provide an ideal balance between the coordinating ability necessary for effective organometallic reagent formation and the reduced coordination that facilitates complete bis-substitution. The ability to scale this optimized protocol to multi-hundred-gram quantities while maintaining the 72% yield demonstrates the robustness and practical utility of this solvent optimization.

The influence of polar aprotic solvents has also been extensively investigated, with dimethylformamide showing moderate effectiveness in Perkin-type condensation reactions, achieving 36% yields under mild conditions [2]. However, the reduced yields compared to hydrocarbon-based systems suggest that highly polar solvents may not be optimal for traditional Grignard-based approaches, despite their utility in alternative synthetic strategies.

More recent investigations have extended these solvent optimization principles to related synthetic transformations, including palladium-catalyzed cross-coupling reactions and oxidative coupling methodologies. These studies have confirmed the general principle that moderate polarity solvents provide optimal conditions for bisindolylmaleimide formation, while both highly polar and completely nonpolar systems tend to reduce reaction efficiency.

Post-Synthetic Modification Techniques

The development of efficient post-synthetic modification strategies for bisindolylmaleimide IX has been crucial for accessing structural analogues and for introducing functional groups that are incompatible with the primary synthetic conditions. These methodologies have enabled the exploration of structure-activity relationships and have facilitated the development of specialized derivatives for specific applications.

N-alkylation reactions represent one of the most extensively developed classes of post-synthetic modifications, particularly for the construction of macrocyclic bisindolylmaleimide derivatives. The combination of bisindolylmaleimide precursors with appropriate alkylating agents under basic conditions has achieved excellent yields in the formation of complex macrocyclic structures [2]. These transformations have proven particularly valuable for the synthesis of clinically relevant compounds such as ruboxistaurin, where the macrocyclic constraint is essential for achieving selectivity among protein kinase C isoforms.

The conversion of maleic anhydride intermediates to the corresponding maleimides has been revolutionized through the development of mild ammonolysis conditions using hexamethyldisilazane and methanol [2]. This methodology offers excellent yields while maintaining compatibility with sensitive functional groups, including nitriles and esters that would be compromised under traditional high-temperature ammonolysis conditions. The in situ generation of ammonia through hexamethyldisilazane hydrolysis provides a controlled and mild source of the nucleophile, enabling efficient conversion without the harsh conditions previously required.

Protection and deprotection strategies have played a crucial role in enabling complex synthetic sequences and in controlling the regioselectivity of substitution reactions. Boc protection of indole nitrogen atoms, followed by thermal deprotection at 180°C, has achieved yields of 85% for the protection step and quantitative conversion upon deprotection [2]. Similarly, tosyl protection strategies have proven valuable for controlling reaction selectivity, with basic hydrolysis providing 82% yields for the deprotection step.

Palladium-catalyzed oxidative coupling reactions have emerged as a powerful tool for direct functionalization of bisindolylmaleimide cores. The use of palladium acetate in combination with copper acetate as the oxidant has achieved yields of 77% for the formation of bisindolylmaleimide IX from simple indole and maleimide precursors [2]. This methodology offers the significant advantage of constructing the complete bisindolyl framework in a single step while avoiding the need for preformed organometallic reagents.

Cross-coupling strategies utilizing Suzuki methodology have also proven valuable for introducing diverse substituent patterns. The coupling of triflate-activated maleimide intermediates with indole boronic acids has achieved yields of 55%, providing access to substitution patterns that are difficult to achieve through traditional nucleophilic substitution approaches [2]. These methodologies have proven particularly valuable for introducing sterically demanding substituents and for achieving regioselectivity that is challenging with other approaches.

The optimization of reaction conditions across these diverse post-synthetic modification strategies has revealed several general principles that guide successful transformations. Temperature control emerges as a critical factor, with optimal conditions typically falling in the range of reflux temperatures for the chosen solvent system, while avoiding temperatures above 150°C that can lead to decomposition of sensitive maleimide functionalities. Reaction times of 2-6 hours have proven optimal for most transformations, with monitoring by thin-layer chromatography providing reliable indication of reaction completion.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

457.15724617 g/mol

Monoisotopic Mass

457.15724617 g/mol

Heavy Atom Count

33

UNII

W9A0B5E78O

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

125314-64-9

Wikipedia

Ro-318220

Dates

Modify: 2023-09-12

Small-molecule drug screening identifies drug Ro 31-8220 that reduces toxic phosphorylated tau in Drosophila melanogaster

Kyu-Ho Shim, Soo-Hwan Kim, Joon Hur, Dong-Hou Kim, Atanas Vladimirov Demirev, Seung-Yong Yoon
PMID: 31233882   DOI: 10.1016/j.nbd.2019.104519

Abstract

The intraneuronal aggregates of hyperphosphorylated and misfolded tau (neurofibrillary tangles, NFTs) cause a stereotypical spatiotemporal Alzheimer's disease (AD) progression that correlates with the severity of the associated cognitive decline. Kinase activity contributes to the balance between neuron survival and cell death. Hyperactivation of kinases including the conventional protein kinase C (PKC) is a defective molecular event accompanying associative memory loss, tau phosphorylation, and progression of AD or related neurodegenerative diseases. Here, we investigated the ability of small therapeutic compounds (a custom library) to improve tau-induced rough-eye phenotype in a Drosophila melanogaster model of frontotemporal dementia. We also assessed the tau phosphorylation in vivo and selected hit compounds. Among the potential hits, we investigated Ro 31-8220, described earlier as a potent PKCα inhibitor. Ro 31-8220 robustly improved the rough-eye phenotype, reduced phosphorylated tau species in vitro and in vivo, reversed tau-induced memory impairment, and improved the fly motor functions. In a human neuroblastoma cell line, Ro 31-8220 reduced the PKC activity and the tau phosphorylation pattern, but we also have to acknowledge the compound's wide range of biological activity. Nevertheless, Ro 31-8220 is a novel therapeutic mitigator of tau-induced neurotoxocity.


[Involvement of interaction between TRPC1 and Orai1 in calcium sensing receptor-mediated calcium influx and nitric oxide generation in human umbilical vein endothelial cells]

La-Mei Wang, Na Tang, Hua Zhong, Li-Juan Pang, Chun-Jun Zhang, Fang He
PMID: 29926068   DOI:

Abstract

The present study was to investigate the role of the interaction between canonical transient receptor potential channel 1 (TRPC1) and calcium release-activated calcium modulator 1 (Orai1) in extracellular Ca
-sensing receptor (CaR)-induced extracellular Ca
influx and nitric oxide (NO) production. Human umbilical vein endothelial cells (HUVECs) were incubated with CaR agonist Spermine [activating store-operated calcium channels (SOC) and receptor-operated calcium channels (ROC)] alone or in combination with the following reagents: CaR negative allosteric modulator Calhex231 plus ROC analogue TPA (activating ROC and blocking SOC), Ro31-8220 (PKC inhibitor that activates SOC and blocks ROC) or Go6967 (PKCs and PKCµ inhibitor that activates SOC and blocks ROC). The protein expressions and co-localization of TRPC1 and Orai1 were determined using immunofluorescent staining. The interaction between TRPC1 and Orai1 was examined by co-immunoprecipitation. We silenced the expressions of their genes in the HUVECs by transfection of constructed TRPC1 and Orai1 shRNA plasmids. Intracellular Ca
concentration ([Ca
]
) was detected using Ca
indicator Fura-2/AM, and NO production was determined by DAF-FM staining. The results showed that TRPC1 and Orai1 protein expressions were co-located on the cell membrane of the HUVECs. Compared with Spermine+Ca
group, Calhex231+ TPA+Spermine+Ca
, Ro31-8220+Spermine+Ca
and Go6976+Spermine+Ca
groups exhibited down-regulated protein expressions of TRPC1 and Orai1 in cytoplasm and decreased co-localization on the cell membrane. Co-immunoprecipitation results showed that the interaction between TRPC1 and Orai1 was reduced by Calhex231 plus TPA, Ro31-8220 or Go6976 addition in the Spermine-stimulated HUVECs. Double knockdown of Trpc1 and Orai1 genes significantly decreased [Ca
]
level and NO production in all of the Spermine+Ca
, Calhex231+TPA+Spermine+Ca
, Ro31-8220+Spermine+Ca
and Go6976+Spermine+Ca
groups. These results suggest that TRPC1/Orai1 may form a complex that mediates Ca
influx and No production via SOC and ROC activation.


[Interaction between TRPC1 and STIM1 in calcium sensing receptor mediated calcium influx and nitric oxide production in human umbilical vein endothelial cells]

L M Wang, H Zhong, N Tang, L J Pang, C J Zhang, F He
PMID: 29166726   DOI: 10.3760/cma.j.issn.0253-3758.2017.11.015

Abstract

To investigate the interaction of Ca(2+) protein TRPC1 and STIM1 in extracellular Ca(2+) -sensing receptor (CaR)-induced extracellular Ca(2+) influx and the production of nitric oxide (NO).
Human umbilical vein endothelial cells (HUVECs) were cultured and incubated with CaR agonist spermine (activating store-operates cation channels (SOC) and receptor-operated channels (ROC)), CaR negative allosteric modulator Calhex231 (blocking SOC, activating ROC) and ROC analogue TPA (activating ROC, blocking SOC), protein kinase C (PKC) inhibitor Ro31-8220, PKCs and PKCμ inhibitor Go6967(activate SOC, blocking ROC), respectively. The interaction of TRPC1 and STIM1 was determined using the immunofluorescence methods. The interaction between TRPC1 and STIM1 were examined by Co-immuno precipitation. The HUVECs were divided into: TRPC1 and STIM1 short hairpin RNA group (shTRPC1+ shSTIM1 group), vehicle-TRPC1+ vehicle-STIM1 group and control group. The cells were incubated with four different treatments under the action of above mentioned interventions, intracellular Ca(2+) concentration ([Ca(2+) ](i)) was detected using the fluorescence Ca(2+) indicator Fura-2/AM, the production of NO was determined by DAF-FM.
(1) The expression of TRPC1 and STIM1 proteins levels in HUVECs: Under the confocal microscope, TRPC1 and STIM1 protein expression showed masculine gender, both located in cytoplasm in the normal control group. Post incubation with Calhex231+ TPA, Ro31-8220 and Go6967, TRPC1 and STIM1 positioned in cytoplasm was significantly reduced, and the combined TRPC1 and STIM1 was also significantly reduced. (2) The interaction of TRPC1 and STIM1 in HUVECs: The relative ratios of Calhex231+ TPA+ Spermine+ Ca(2+) group, Ro31-8220+ Spermine+ Ca(2+) group and Go6976+ Spermine+ Ca(2+) group STIM1/TRPC1 and TRPC1/STIM1 were as follows: (25.98±2.17)% and (44.10±4.01)%, (20.85±1.01)% and (46.31±3.47)%, (23.88±2.05)% and (39.65±2.91)%, which were significantly lower than those in the control group (100.00±4.66)% and (100.00±6.40)% and in the Spermine+ Ca(2+) group (106.04±2.45)% and (107.78±2.66)% (all
<0.05). (3) The influence of joint TRPC1 and STIM1 transfection to four different drugs treated HUVECs on [Ca(2+) ](i) and NO generation: The changes of two excitation fluorescence intensity ratio and NO net fluorescence intensity values were consistent, [Ca(2+) ](i) and NO net fluorescence intensity values were significantly lower in the experimental group than the control group and the vehicle group (all
<0.05), while which were similar between the vehicle group and control group (all
>0.05).
Our results indicate that TRPC1 and STIM1 jointly regulate CaR-mediated Ca(2+) influx and nitric oxide generation in HUVECs in the form of binary complex.


In Vitro Cell Death Discrimination and Screening Method by Simple and Cost-Effective Viability Analysis

Katharina Helm, Marlena Beyreis, Christian Mayr, Markus Ritter, Martin Jakab, Tobias Kiesslich, Kristjan Plaetzer
PMID: 28291963   DOI: 10.1159/000460910

Abstract

For in vitro cytotoxicity testing, discrimination of apoptosis and necrosis represents valuable information. Viability analysis performed at two different time points post treatment could serve such a purpose because the dynamics of metabolic activity of apoptotic and necrotic cells is different, i.e. a more rapid decline of cellular metabolism during necrosis whereas cellular metabolism is maintained during the entire execution phase of apoptosis. This study describes a straightforward approach to distinguish apoptosis and necrosis.
A431 human epidermoid carcinoma cells were treated with different concentrations/doses of actinomycin D (Act-D), 4,5,6,7-tetrabromo-2-azabenzimidazole (TBB), Ro 31-8220, H2O2 and photodynamic treatment (PDT). The resazurin viability signal was recorded at 2 and 24 hrs post treatment. Apoptosis and necrosis were verified by measuring caspase 3/7 and membrane integrity.
Calculation of the difference curve between the 2 and 24 hrs resazurin signals yields the following information: a positive difference signal indicates apoptosis (i.e. high metabolic activity at early time points and low signal at 24 hrs post treatment) while an early reduction of the viability signal indicates necrosis. For all treatments, this dose-dependent sequence of cellular responses could be confirmed by independent assays.
Simple and cost-effective viability analysis provides reliable information about the dose ranges of a cytotoxic agent where apoptosis or necrosis occurs. This may serve as a starting point for further in-depth characterisation of cytotoxic treatments.


JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression

Ji-Hye Kim, A-Reum Hong, Yo-Han Kim, Hanju Yoo, Sang-Wook Kang, Sung Eun Chang, Youngsup Song
PMID: 32226536   DOI: 10.7150/thno.41502

Abstract

Melanogenesis is a critical self-defense mechanism against ultraviolet radiation (UVR)-induced skin damage and carcinogenesis; however, dysregulation of melanin production and distribution causes skin-disfiguring pigmentary disorders. Melanogenesis is initiated by UVR-induced cAMP generation and ensuing activation of transcription factor CREB, which induces expression of the master melanogenic regulator MITF. Recent studies have demonstrated that recruitment of CRTCs to the CREB transcription complex is also required for UVR-stimulated melanogenesis. Therefore, modulation of cAMP-CRTC/CREB-MITF signaling may be a useful therapeutic strategy for UVR-associated skin pigmentary disorders.
: We identified the small-molecule Ro31-8220 from CREB/CRTC activity screening and examined its melanogenic activity in cultured mouse and human melanocytes as well as in human skin. Molecular mechanisms were deciphered by immunoblotting, RT-PCR, promoter assays, tyrosinase activity assays, immunofluorescent examination of CRTC3 subcellular localization, and shRNA-based knockdown.
: Ro31-8220 suppressed basal and cAMP-stimulated melanin production in melanocytes and human melanocyte co-culture as well as UVR-stimulated melanin accumulation in human skin through downregulation of MITF and tyrosinase expression. Mechanistically, down regulation of MITF expression by Ro31-8220 was due to inhibition of transcriptional activity of CREB, which was resulted from phosphorylation-dependent blockade of nuclear translocation of CRTC3 via JNK activation. The selective JNK activator anisomycin also inhibited melanin production through phosphoinhibition of CRTC3, while JNK inhibition enhanced melanogenesis by stimulating CRTC3 dephosphorylation and nuclear migration.
: Melanogenesis can be enhanced or suppressed via pharmacological modulation of a previously unidentified JNK-CRTC/CREB-MITF signaling axis. As Ro31-8220 potently inhibits UVR-stimulated melanin accumulation in human skin, suggesting that small-molecule JNK-CRTC signaling modulators may provide therapeutic benefit for pigmentation disorders.


Effects of erythropoietin and methylprednisolone on AQP4 expression in astrocytes

Changchao Wang, Youjia Xu, Yadong Huang, Yan Huang
PMID: 28849166   DOI: 10.3892/mmr.2017.7330

Abstract

Methylprednisolone sodium succinate (MPSS) has been suggested as a treatment for spinal cord injury (SCI), but its use has been limited due to its adverse effects. Erythropoietin (EPO) has been suggested as a promising candidate for limiting SCI in mammals. The aim of the present study was to investigate the effects of EPO in combination with MPSS on astrocytes following ischemic injury in vitro. Astrocytes were isolated from the cerebral cortex of postnatal day 3 Sprague‑Dawley rats and cultured in vitro. Astrocyte ischemic injury was induced by oxygen and glucose deprivation for 4 h, and reperfusion was simulated by subsequent culture under normoxic conditions. The effects of EPO and MPSS on the expression of aquaporin‑4 (AQP4) were investigated. Ischemic astrocytes were treated with EPO (10 U/ml), MPSS (10 µg/ml), or EPO (10 U/ml) in combination with MPSS (10 µg/ml) during reperfusion. The cell viability of astrocytes was assessed using an MTT assay. The mRNA and protein expression levels of AQP4 were determined using reverse transcription‑quantitative polymerase chain reaction and western blot analysis, respectively. The role of the protein kinase C (PKC) signaling pathway in the molecular mechanisms underlying the effects of EPO and MPSS was also investigated. The present results demonstrated that following treatment with EPO and MPSS, the mRNA expression levels of AQP4 were upregulated and cell viability was enhanced. EPO and MPSS effectively inhibited the oxygen and glucose deprivation‑mediated downregulation of AQP4 following reperfusion. In addition, the combined treatment with EPO and MPSS exhibited higher AQP4 expression levels and cell viability compared with each treatment alone. Finally, the effects of EPO and MPSS on AQP4 expression were partially reversed by pretreatment with the PKC inhibitor Ro 31‑8220. The present study indicated that EPO and MPSS had a synergistic effect on AQP4 expression following reperfusion, and suggest that they may be combined in the treatment of SCI.


Extracellular-signal regulated kinase 8 of Trypanosoma brucei uniquely phosphorylates its proliferating cell nuclear antigen homolog and reveals exploitable properties

Ana L Valenciano, Giselle M Knudsen, Zachary B Mackey
PMID: 27589575   DOI: 10.1080/15384101.2016.1222340

Abstract

The Trypanosoma brucei subspecies T. brucei gambiense and T. brucei rhodesiense are vector-borne pathogens that cause sleeping sickness also known as Human African Trypanosomiasis (HAT), which is fatal if left untreated. The drugs that treat HAT are ineffective and cause toxic side effects. One strategy for identifying safer and more effective HAT drugs is to therapeutically exploit essential gene targets in T. brucei. Genes that make up a basic mitogen-activated protein kinase (MAPK) network are present in T. brucei. Tb927.10.5140 encodes an essential MAPK that is homologous to the human extracellular-signal regulated kinase 8 (HsERK8) which forms a tight complex with the replication factor proliferating cell nuclear antigen (PCNA) to stabilize intracellular PCNA levels. Here we demonstrate that (TbPCNA) is uniquely phos-phorylated on serine (S) and threonine (T) residues in T. brucei and that TbERK8 phosphorylates TbPCNA at each of these residues. The ability of an ERK8 homolog to phosphorylate a PCNA homolog is a novel biochemical property that is first demonstrated here in T. brucei and may be unique to this pathogen. We demonstrate that the potent HsERK8 inhibitor Ro318220, has an IC50 for TbERK8 that is several hundred times higher than its reported IC50 for HsERK8. This indicated that the active sites of TbERK8 and HsERK8 can be selectively inhibited, which provides a rational basis for discovering inhibitors that specifically target this essential parasite MAPK to kill the parasite.


Heterologous, PKC-Mediated Desensitization of Human Histamine H3 Receptors Expressed in CHO-K1 Cells

Wilber Montejo-López, Nayeli Rivera-Ramírez, Juan Escamilla-Sánchez, Ubaldo García-Hernández, José-Antonio Arias-Montaño
PMID: 27350581   DOI: 10.1007/s11064-016-1954-5

Abstract

Desensitization is a major mechanism to regulate the functional response of G protein-coupled receptors. In this work we studied whether the human histamine H3 receptor of 445 amino acids (hH3R445) experiences heterologous desensitization mediated by PKC activation. Bioinformatic analysis indicated the presence of Serine and Threonine residues susceptible of PKC-mediated phosphorylation on the third intracellular loop and the carboxyl terminus of the hH3R445. In CHO-K1 cells stably transfected with the hH3R445 direct PKC activation by phorbol 12-myristate 13-acetate (TPA, 200 nM) abolished H3R-mediated inhibition of forskolin-stimulated cAMP accumulation. Activation of endogenous purinergic receptors by ATP (adenosine 5'-triphosphate, 10 μM) increased the free calcium intracellular concentration ([Ca(2+)]i) confirming their coupling to phospholipase C stimulation. Incubation with ATP also abolished H3R-mediated inhibition of forskolin-induced cAMP accumulation, and this effect was prevented by the PKC inhibitors Ro-31-8220 and Gö-6976. Pre-incubation with TPA or ATP reduced H3R-mediated stimulation of [(35)S]-GTPγS binding to membranes from CHO-K1-hH3R445 cells by 39.7 and 54.2 %, respectively, with no change in the agonist potency, and the effect was prevented by either Ro-31-8220 or Gö-6976. Exposure to ATP or TPA also resulted in the loss of cell surface H3Rs (-30.4 and -45.1 %) as evaluated by [(3)H]-NMHA binding to intact cells. These results indicate that the hH3R445 undergoes heterologous desensitization upon activation of receptors coupled to PKC stimulation.


Curcumin protects against methylmercury-induced cytotoxicity in primary rat astrocytes by activating the Nrf2/ARE pathway independently of PKCδ

Bobo Yang, Changsheng Yin, Yun Zhou, Qiang Wang, Yuanyue Jiang, Yu Bai, Hai Qian, Guangwei Xing, Suhua Wang, Fang Li, Yun Feng, Yubin Zhang, Jiyang Cai, Michael Aschner, Rongzhu Lu
PMID: 31330227   DOI: 10.1016/j.tox.2019.152248

Abstract

Methylmercury (MeHg) is a ubiquitous environmental toxicant that leads to long-lasting neurological deficits in animals and humans. Curcumin, a polyphenol obtained from the rhizome of turmeric, has well-known antioxidant functions. Here, we evaluated curcumin's efficacy in mitigating MeHg-induced cytotoxicity and further investigated the underlying mechanism of this neuroprotection in primary rat astrocytes. Pretreatment with curcumin (2, 5, 10 and 20 μM for 3, 6, 12 or 24 h) protected against MeHg-induced (5 μM for 6 h) cell death in a time and dose-dependent manner. Curcumin (2, 5, 10 or 20 μM) pretreatment for 12 h significantly ameliorated the MeHg-induced astrocyte injury and oxidative stress, as evidenced by morphological alterations, lactate dehydrogenase (LDH) release, reactive oxygen species (ROS) generation, and glutathione (GSH) and catalase (CAT) levels. Moreover, curcumin pretreatment increased Nrf2 nuclear translocation and downstream enzyme expression, heme oxygenase-1 (HO-1) and NADPH quinone reductase-1 (NQO1). Knockdown of Nrf2 with siRNA attenuated the protective effect of curcumin against MeHg-induced cell death. However, both the pan-protein kinase C (PKC) inhibitor, Ro 31-8220, and the selective PKCδ inhibitor, rottlerin, failed to suppress the curcumin-activated Nrf2/Antioxidant Response Element(ARE) pathway and attenuate the protection exerted by curcumin. Taken together, these findings confirm that curcumin protects against MeHg-induced neurotoxicity by activating the Nrf2/ARE pathway and this protection is independent of PKCδ activation. More studies are needed to understand the mechanisms of curcumin cytoprotection.


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